molecular formula C12H19N B14150717 Benzenamine, N,N-diethyl-3,5-dimethyl- CAS No. 3995-39-9

Benzenamine, N,N-diethyl-3,5-dimethyl-

Cat. No.: B14150717
CAS No.: 3995-39-9
M. Wt: 177.29 g/mol
InChI Key: VFNOZYFHJTZTLD-UHFFFAOYSA-N
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Description

Benzenamine, N,N-diethyl-3,5-dimethyl- is an organic compound with the molecular formula C12H19N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by two ethyl groups and two methyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-3,5-dimethyl- typically involves the alkylation of 3,5-dimethylaniline. One common method is the reaction of 3,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-diethyl-3,5-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-diethyl-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Benzenamine, N,N-diethyl-3,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-3,5-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with aromatic amino acids in proteins, leading to changes in enzyme activity. Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Lacks the ethyl groups, making it less bulky and potentially less reactive in certain reactions.

    Benzenamine, 3,5-dimethyl-: Lacks the diethyl groups on the nitrogen, which can affect its solubility and reactivity.

    Benzenamine, N,N-diethyl-: Lacks the methyl groups on the benzene ring, which can influence its steric and electronic properties.

Uniqueness

Benzenamine, N,N-diethyl-3,5-dimethyl- is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound in various synthetic and research applications, offering distinct reactivity and properties compared to its analogs.

Properties

CAS No.

3995-39-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-13(6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3

InChI Key

VFNOZYFHJTZTLD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)C)C

Origin of Product

United States

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